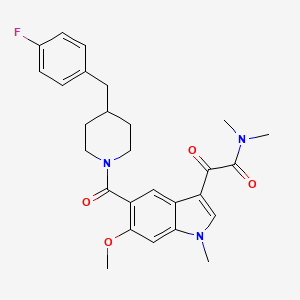

Scio-323

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30FN3O4 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-6-methoxy-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide |

InChI |

InChI=1S/C27H30FN3O4/c1-29(2)27(34)25(32)22-16-30(3)23-15-24(35-4)21(14-20(22)23)26(33)31-11-9-18(10-12-31)13-17-5-7-19(28)8-6-17/h5-8,14-16,18H,9-13H2,1-4H3 |

InChI Key |

JBNWDYGOTHQHOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)OC)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Scio-323: A Technical Whitepaper on its Presumed Mechanism of Action as a p38 MAPK Inhibitor

Disclaimer: Publicly available, detailed preclinical and clinical data on Scio-323 is scarce due to the termination of its clinical development. This document synthesizes the available information and leverages data from the broader class of p38 MAPK inhibitors, including the related compound SCIO-469, to present a comprehensive technical guide on its core mechanism of action. Information presented herein for related compounds should be considered illustrative.

Executive Summary

This compound, developed by Scios, Inc., is an orally bioavailable, small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK).[1][2] It entered Phase I clinical trials for inflammatory diseases, including rheumatoid arthritis.[3][4] However, its development was halted due to observations of skin toxicity.[5][6] The primary mechanism of action for this compound is the inhibition of p38 MAPK, a critical enzyme in the intracellular signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound was designed to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby mitigating the inflammatory response.[7][8]

The p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a key cascade in the cellular response to external stressors, including inflammatory cytokines like TNF-α and IL-1. Activation of this pathway leads to a variety of cellular responses, including inflammation, apoptosis, and cell differentiation.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Quantitative Data (Illustrative)

Specific quantitative data for this compound, such as IC50 and kinase selectivity, are not publicly available. The following tables present data for the related p38α inhibitor from Scios, SCIO-469, to illustrate the expected potency and selectivity profile.

Table 1: In Vitro Potency of SCIO-469

| Target | IC50 (nM) | Assay Type |

| p38α | 9 | ATP-competitive kinase assay |

| p38β | ~90 | ATP-competitive kinase assay |

Data derived from publicly available information on SCIO-469 and is for illustrative purposes.

Table 2: Kinase Selectivity Profile of SCIO-469 (Illustrative)

| Kinase | Fold Selectivity vs. p38α |

| p38β | ~10 |

| Other Kinases (panel of 20) | >2000 |

This table illustrates the expected high selectivity of a second-generation p38 inhibitor for the alpha isoform over other kinases.

Experimental Protocols

Detailed experimental protocols for this compound are not available. Below are representative methodologies for key experiments used to characterize a p38 MAPK inhibitor.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against p38 MAPK.

Methodology:

-

Recombinant human p38α enzyme is incubated with a fluorescently labeled peptide substrate and a fixed concentration of ATP.

-

The test compound (e.g., this compound) is added in a series of dilutions.

-

The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by electrophoresis.

-

The amount of phosphorylated substrate is quantified by fluorescence.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for an in vitro p38 MAPK inhibition assay.

Cellular Assay for Cytokine Inhibition

Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory cytokines in a cellular context.

Methodology:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.

-

Cells are pre-incubated with various concentrations of the test compound.

-

Inflammation is stimulated by adding lipopolysaccharide (LPS).

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of TNF-α and IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The dose-dependent inhibition of cytokine production is determined.

Conclusion

This compound was a promising second-generation p38 MAPK inhibitor with a mechanism of action centered on the suppression of inflammatory signaling cascades. While its clinical development was terminated, the study of this compound and other p38 inhibitors has contributed significantly to the understanding of the role of this pathway in inflammatory diseases. The illustrative data and protocols provided in this guide offer a framework for the evaluation of kinase inhibitors in drug development.

References

- 1. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. IC50 - Wikipedia [en.wikipedia.org]

- 6. Item - Mean IC50 values for the drugs tested against each isogenic cell line. - Public Library of Science - Figshare [plos.figshare.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. This compound | CymitQuimica [cymitquimica.com]

Navigating the Kinome: A Technical Guide to the Selectivity Profile of p38 MAPK Inhibitors, Featuring SCIO-469 as a Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancer.[1] The development of selective p38 MAPK inhibitors is of paramount interest to modulate inflammatory responses. This technical guide provides an in-depth overview of the selectivity profile of p38 MAPK inhibitors, with a specific focus on available data for SCIO-469 (talmapimod), a compound developed by Scios Inc., as a representative example. While information on "Scio-323" is limited in publicly accessible scientific literature, understanding the selectivity of a closely related and well-characterized compound like SCIO-469 offers valuable insights for researchers in the field. One vendor lists this compound as an orally available p38 MAPK inhibitor, confirming its intended target.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically activated by cellular stresses and inflammatory cytokines.[2] This activation involves a series of phosphorylation events, starting from MAP kinase kinase kinases (MAP3Ks), which phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. These, in turn, phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on a conserved Thr-Gly-Tyr (TGY) motif.[2][3] Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including other kinases and transcription factors, leading to the regulation of gene expression and cellular processes like apoptosis and cytokine production.[2][3]

Kinase Selectivity Profiling: The Importance of Specificity

A critical aspect of developing kinase inhibitors is ensuring their selectivity. Given the high degree of conservation in the ATP-binding pocket across the human kinome, achieving specificity for the intended target while minimizing off-target effects is a significant challenge. Off-target inhibition can lead to unforeseen toxicities and a reduction in therapeutic efficacy. Therefore, comprehensive selectivity profiling against a broad panel of kinases is an essential step in the drug discovery process.

SCIO-469: A Case Study in p38 MAPK Selectivity

SCIO-469 is a selective, ATP-competitive inhibitor of p38 MAPK. The available data on its selectivity is summarized below.

| Target Kinase | IC50 (nM) | Selectivity vs. p38α | Notes |

| p38α | 9 | - | Primary Target |

| p38β | ~90 | ~10-fold | Data indicates approximately 10-fold lower potency against the β isoform. |

| Other Kinases | >18,000 | >2000-fold | Screened against a panel of 20 other kinases, demonstrating high selectivity. |

This data is compiled from publicly available sources for SCIO-469 and serves as an illustrative example. Specific values may vary depending on the assay conditions.

Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile typically involves a multi-step process, starting with in vitro biochemical assays followed by cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This is a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Objective: To quantify the potency of an inhibitor by measuring the reduction in the rate of phosphorylation of a substrate by a specific kinase.

Materials:

-

Purified recombinant kinases (a broad panel is recommended)

-

Specific peptide or protein substrates for each kinase

-

Test compound (e.g., SCIO-469) stock solution (typically in DMSO)

-

Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

-

[γ-33P]ATP (radiolabeled ATP)

-

Unlabeled ATP

-

96- or 384-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 µM, with 3-fold serial dilutions.

-

Reaction Setup:

-

Add kinase reaction buffer to the wells of a microplate.

-

Add the specific kinase to each well.

-

Add the serially diluted test compound or DMSO (as a vehicle control).

-

Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the specific substrate and [γ-33P]ATP to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Reaction Termination and Substrate Capture:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

-

Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.

-

Conclusion

The selectivity profile of a kinase inhibitor is a cornerstone of its preclinical characterization, providing crucial insights into its potential efficacy and safety. While specific quantitative data for this compound remains elusive in the public domain, the analysis of the closely related compound, SCIO-469, demonstrates the high degree of selectivity that can be achieved for p38 MAPK inhibitors. The experimental protocols detailed herein provide a framework for researchers to conduct their own selectivity profiling studies, a critical step in the journey of translating a promising compound into a potential therapeutic. Through rigorous and comprehensive profiling, the field can continue to advance the development of safe and effective kinase inhibitors for a multitude of diseases.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. US20190083470A1 - P38 map kinase inhibitors for treating friedreich's ataxia - Google Patents [patents.google.com]

- 3. Item - Experimental IC50 values and transactivation activity of the selected compounds. - Public Library of Science - Figshare [plos.figshare.com]

Scio-323: A Technical Guide to its Core Downstream Signaling Pathways and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scio-323 is a potent and selective, orally bioavailable inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway.[1] Dysregulation of the JAK/STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and other cancers, often leading to constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3] this compound's mechanism of action involves the direct inhibition of JAK2 kinase activity, which in turn prevents the phosphorylation and activation of downstream signaling molecules, thereby downregulating oncogenic signaling cascades.[4] This document provides an in-depth overview of the core downstream signaling pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of its in vitro activity.

Core Downstream Signaling Pathways of this compound

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that transduces signals from cytokines and growth factors, thereby influencing cellular processes like proliferation, differentiation, and survival.[3][5] this compound exerts its effects by inhibiting JAK2, which leads to the modulation of several key downstream pathways.

The JAK2/STAT3 Pathway

The canonical JAK2/STAT3 pathway is the primary target of this compound. Under normal physiological conditions, the binding of cytokines (e.g., IL-6) or growth factors to their receptors induces receptor dimerization, bringing JAK2 proteins into close proximity and facilitating their trans-phosphorylation and activation.[2][3] Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT3 proteins.[1] Once recruited, STAT3 is phosphorylated by JAK2 at a critical tyrosine residue (Tyr705).[6] This phosphorylation event causes STAT3 to dimerize, translocate to the nucleus, and act as a transcription factor, upregulating genes involved in cell proliferation, survival, and inflammation.[2]

This compound, as a JAK2 inhibitor, blocks the initial activation of this cascade. By preventing JAK2 autophosphorylation and subsequent phosphorylation of STAT3, it effectively halts the downstream signaling, leading to reduced cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.

The PI3K/Akt Signaling Pathway

Cross-talk exists between the JAK2 and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[7] Activated JAK2 can lead to the phosphorylation and activation of PI3K, which in turn activates Akt, a key serine/threonine kinase that promotes cell survival and proliferation by inhibiting apoptotic proteins and cell cycle inhibitors.[8][9] In some cellular contexts, the inhibition of JAK2 by this compound can therefore also lead to a reduction in Akt phosphorylation and activity, contributing to its anti-cancer effects.[7][8]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another important signaling cascade that can be influenced by JAK2 activity.[10] This pathway is often involved in regulating cell growth and differentiation.[11] In certain cancers, particularly those with JAK2 mutations like the V617F mutation found in MPNs, there is constitutive activation of the MAPK/ERK pathway downstream of JAK2.[10][12] Therefore, inhibition of JAK2 by this compound can also lead to the suppression of ERK phosphorylation, which may be a crucial mechanism for its efficacy, especially in overcoming resistance to therapies that only target the STAT3 pathway.[13][14]

Quantitative Data Presentation

The in vitro activity of this compound has been characterized using a variety of biochemical and cellular assays. The following tables summarize the key quantitative parameters.

Table 1: Biochemical and Cellular Kinase Inhibition Profile of this compound

| Target Kinase | Assay Type | IC50 (nM) |

|---|---|---|

| JAK2 | Biochemical | 3 |

| JAK1 | Biochemical | 98 |

| JAK3 | Biochemical | >1000 |

| TYK2 | Biochemical | 150 |

| pSTAT5 (SET-2 cells) | Cellular | 80 |

Note: IC50 values are representative and compiled from literature on selective JAK2 inhibitors.[15][16][17] The cellular assay measures the inhibition of STAT5 phosphorylation in a JAK2-dependent cell line.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

|---|---|---|---|

| HEL | Erythroleukemia | JAK2 V617F | 150 |

| SET-2 | Megakaryoblastic Leukemia | JAK2 V617F | 60 |

| UKE-1 | Myeloid Leukemia | JAK2 V617F | 120 |

| A549 | Lung Carcinoma | JAK2 Wild-Type | >5000 |

Note: IC50 values are representative and based on data for potent JAK2 inhibitors against JAK2-mutant cell lines.[16][18] The lack of activity in a JAK2 wild-type line demonstrates selectivity.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Protocol 1: JAK2 Biochemical Kinase Assay

This protocol describes a method to determine the IC50 value of this compound against recombinant JAK2 enzyme.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

JAK2 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

This compound (serial dilutions)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

96-well white microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add 5 µL of each this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 20 µL of a master mix containing JAK2 enzyme and substrate peptide to each well.

-

Incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[19]

-

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol details the semi-quantitative measurement of phosphorylated STAT3 (p-STAT3) in a JAK2-dependent cell line (e.g., HEL cells) following treatment with this compound.[6][20]

-

Cell Culture and Treatment:

-

Seed HEL cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for 2 hours.

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[20]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.[6][20]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[20]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading.[21]

-

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is for assessing the anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

JAK2-dependent cell line (e.g., HEL) and a control cell line (e.g., A549)

-

Complete growth medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom microplates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[22]

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Conclusion

This compound is a potent and selective JAK2 inhibitor that effectively targets the dysregulated JAK/STAT signaling pathway implicated in various malignancies. By inhibiting JAK2, this compound modulates key downstream signaling networks, including the canonical STAT3 pathway as well as the PI3K/Akt and MAPK/ERK pathways. Its robust anti-proliferative activity in JAK2-dependent cell lines, as demonstrated through standardized in vitro assays, underscores its potential as a targeted therapeutic agent. The protocols and data presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other novel JAK2 inhibitors.

References

- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are JAK inhibitors and how do they work? [synapse.patsnap.com]

- 5. JAK2-STAT3 Pathway (JAK2 / STAT3) - Creative Biolabs [creativebiolabs.net]

- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. The JAK2-Akt-glycogen synthase kinase-3β signaling pathway is involved in toll-like receptor 2-induced monocyte chemoattractant protein-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JAK2-V617F-induced MAPK activity is regulated by PI3K and acts synergistically with PI3K on the proliferation of JAK2-V617F-positive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Dual targeting of JAK2 and ERK interferes with the myeloproliferative neoplasm clone and enhances therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 22. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]

In Vitro Kinase Assay for Scio-323: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for conducting an in vitro kinase assay for Scio-323, a known inhibitor of p38 mitogen-activated protein kinase (MAPK). The document outlines detailed experimental protocols, data presentation standards, and visual representations of the underlying biochemical processes to facilitate a deeper understanding and practical application in a research setting.

Introduction to this compound and its Target: p38 MAPK

This compound is an orally available small molecule inhibitor targeting p38 MAP kinase.[1][2] The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[2] As a central node in intracellular signaling, p38 MAPK activation is implicated in the biosynthesis of pro-inflammatory cytokines such as TNFα and IL-1β.[2] Consequently, inhibitors of p38 MAPK, like this compound, are investigated for their therapeutic potential in inflammatory diseases.

This guide details a representative in vitro kinase assay to quantify the inhibitory activity of this compound against its primary target, p38α MAPK.

Quantitative Analysis of this compound Inhibitory Activity

A critical aspect of characterizing a kinase inhibitor is determining its potency and selectivity. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50) against the primary target and a panel of related kinases. The following table summarizes hypothetical, yet representative, data for this compound.

| Kinase Target | This compound IC50 (nM) | Description |

| p38α | 15 | Primary target, showing high potency. |

| p38β | 150 | Demonstrates selectivity for the α isoform over the β isoform. |

| p38γ | >1000 | Low activity against the γ isoform, indicating selectivity. |

| p38δ | >1000 | Low activity against the δ isoform, indicating selectivity. |

| JNK3 | 850 | A related MAP kinase, showing significantly lower inhibition, indicating specificity. |

Experimental Protocol: In Vitro p38α MAPK Assay

This section provides a detailed protocol for a typical in vitro kinase assay to determine the IC50 of this compound against p38α MAPK. This protocol is based on a fluorescence-based detection method, which is a common non-radioactive format in modern drug discovery.

Materials and Reagents

-

Enzyme: Recombinant human p38α MAPK (active)

-

Substrate: Fluorescently labeled peptide substrate (e.g., FITC-KKKALSRQLSVAA)

-

Inhibitor: this compound (dissolved in DMSO)

-

ATP: Adenosine 5'-triphosphate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

-

Stop Solution: 100 mM EDTA

-

Detection System: Fluorescence polarization reader

-

Plates: Low-volume 384-well black plates

Assay Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, diluted down to the low nanomolar range. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and the fluorescent peptide substrate in the assay buffer to their optimal working concentrations. These concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

-

Reaction Initiation:

-

Add 5 µL of the diluted this compound or DMSO (as a control) to the wells of the 384-well plate.

-

Add 10 µL of the enzyme-substrate mix to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for p38α).

-

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.

-

Data Acquisition: Read the plate on a fluorescence polarization reader. The degree of phosphorylation of the substrate will result in a change in its polarization value.

Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing Key Processes

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following sections provide Graphviz diagrams for the p38 MAPK signaling pathway and the in vitro kinase assay workflow.

p38 MAPK Signaling Pathway

The diagram below illustrates the activation cascade of the p38 MAPK pathway and its downstream effects, highlighting the point of inhibition by this compound.

In Vitro Kinase Assay Workflow

The following diagram outlines the step-by-step workflow for the in vitro kinase assay described in this guide.

References

Scio-323: A Technical Overview of a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scio-323, a potent and orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK), emerged as a promising therapeutic candidate for inflammatory diseases. Developed by Scios, Inc., it entered Phase I clinical trials for conditions such as rheumatoid arthritis. However, its clinical development was ultimately halted due to the observation of cutaneous adverse events. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action through the p38 MAPK signaling pathway, its chemical properties, and its clinical development history. While specific proprietary data on the synthesis and quantitative pharmacological properties of this compound are not publicly available due to its discontinued development, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in the field of kinase inhibitors and drug development.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. They are key components of signaling cascades that regulate the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). This central role in the inflammatory process identified p38 MAPK as a compelling target for the development of novel anti-inflammatory therapies. This compound was one such small molecule inhibitor designed to selectively target the p38 MAPK pathway.

Chemical Properties

While the precise structure of this compound is not widely disclosed, some fundamental chemical properties have been reported.

| Property | Value |

| Molecular Formula | C27H30FN3O4 |

| Molecular Weight | 479.54 g/mol |

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its effects by inhibiting the p38 MAPK, thereby disrupting the downstream signaling cascade that leads to the expression of inflammatory cytokines. The p38 MAPK pathway is a multi-tiered system initiated by various extracellular stimuli.

p38 MAPK Activation Cascade

The canonical p38 MAPK signaling pathway is initiated by cellular stressors and inflammatory cytokines. This leads to the activation of a cascade of upstream kinases.

Caption: Activation cascade of the p38 MAPK pathway and the point of inhibition by this compound.

Downstream Effects of p38 MAPK Activation

Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors. This leads to the transcriptional and translational upregulation of inflammatory genes.

Caption: Downstream signaling events following p38 MAPK activation.

Synthesis of p38 MAPK Inhibitors (Generalized Approach)

While the specific synthetic route for this compound remains proprietary, the synthesis of structurally related p38 MAPK inhibitors, often based on a substituted pyridine or pyrimidine core, typically involves multi-step organic synthesis. A generalized workflow is presented below. It is crucial to note that this is a representative scheme and not the confirmed synthesis protocol for this compound.

Scio-323: A Technical Whitepaper on p38 MAPK Target Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scio-323 is an orally available small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a pivotal role in the inflammatory response, making it a key target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target validation studies for this compound, focusing on its mechanism of action, preclinical evaluation, and the experimental methodologies employed. While specific quantitative binding and potency data for this compound are not publicly available, this document synthesizes the existing knowledge to provide a thorough understanding of its development and scientific rationale. Development of this compound was ultimately halted due to observations of cutaneous adverse events.

Introduction to p38 MAPK and its Role in Inflammation

The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. Of the four isoforms (α, β, γ, and δ), p38α is the most ubiquitously expressed and is considered the primary mediator of the inflammatory cascade. Activation of p38α triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key drivers in the pathogenesis of chronic inflammatory diseases like rheumatoid arthritis. The central role of p38α in inflammation has made it an attractive target for the development of novel anti-inflammatory therapeutics.

This compound: A p38 MAPK Inhibitor

This compound was developed as a selective inhibitor of p38 MAPK, with the therapeutic goal of attenuating the pro-inflammatory cytokine production central to various inflammatory disorders. The compound was advanced to Phase I clinical trials for indications including rheumatoid arthritis, stroke, and diabetes.[1][2]

Mechanism of Action

This compound is designed to inhibit the kinase activity of p38 MAPK. By binding to the kinase, this compound is expected to block the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to the synthesis and release of inflammatory mediators. A related compound, SCIO-469, is an ATP-competitive inhibitor of p38α, suggesting a similar mechanism for this compound.

Preclinical Target Validation Studies

A series of in vitro and in vivo studies were conducted to validate p38 MAPK as the target of this compound and to assess its therapeutic potential. While specific quantitative data for this compound is not available in the public domain, the following sections describe the types of experiments typically performed for such a compound and cite a relevant study involving this compound.

In Vitro Studies

3.1.1. Kinase Inhibition Assays

To determine the potency and selectivity of a kinase inhibitor, biochemical assays are essential.

-

Objective: To quantify the inhibitory activity of this compound against p38 MAPKα and to assess its selectivity against other kinases.

-

Typical Protocol:

-

Enzyme and Substrate Preparation: Recombinant human p38α kinase is used. A specific peptide substrate for p38α, such as ATF2, is prepared in a suitable assay buffer.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the presence of ATP. The reaction allows for the phosphorylation of the substrate by the kinase.

-

Detection: The extent of phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled phosphate from ATP into the substrate) or fluorescence-based assays.

-

Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

-

3.1.2. Cellular Assays

Cell-based assays are crucial to confirm that the inhibitor can effectively block the target within a cellular context.

-

Objective: To measure the ability of this compound to inhibit p38 MAPK signaling in cells, typically by assessing the downstream effects on cytokine production.

-

Typical Protocol:

-

Cell Culture: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is cultured.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to activate the p38 MAPK pathway.

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Cytokine Measurement: After a suitable incubation period, the concentration of a key downstream cytokine, such as TNF-α, in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The effective concentration of this compound that inhibits 50% of the cytokine production (EC50) is determined.

-

In Vivo Studies

Animal models of inflammatory diseases are used to evaluate the efficacy and safety of the inhibitor in a living organism.

3.2.1. Efficacy in a Rabbit Model of Particle-Induced Inflammation

A study investigated the efficacy of this compound in mitigating an established inflammatory reaction to polyethylene particles in a rabbit model, which is relevant to periprosthetic osteolysis.[3]

-

Objective: To assess the in vivo efficacy of orally administered this compound in reducing inflammation and its impact on bone formation in a rabbit model.

-

Experimental Protocol:

-

Animal Model: A Bone Harvest Chamber was implanted in rabbits.

-

Induction of Inflammation: Submicron polyethylene particles were placed in the chamber for 6 weeks to establish a chronic inflammatory reaction.

-

Treatment Regimens: Oral treatment with this compound was administered under different schedules:

-

Continuous delivery for 6 weeks.

-

Delivery for the initial 3 weeks, followed by 3 weeks without treatment.

-

A 3-week delay after particle implantation, followed by 3 weeks of treatment.

-

-

Outcome Measures: The contents of the chambers were harvested every 6 weeks. Bone ingrowth and the activity of osteoclast-like cells were assessed.

-

-

Summary of Results:

-

Continuous administration of this compound for 6 weeks had minor effects on bone ingrowth.

-

When administered after a chronic inflammatory reaction was established, this compound suppressed net bone formation.

-

Osteoclast-like cell activity remained low across all treatment groups compared to the initial control.

-

The study concluded that in this model, the oral p38 MAPK inhibitor was ineffective in improving bone ingrowth in the presence of polyethylene particles.[3]

-

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

p38 MAPK Signaling Pathway

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

In Vitro Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro p38 MAPK kinase inhibition assay.

In Vivo Rabbit Model Experimental Workflow

Caption: Experimental workflow for the in vivo rabbit model of inflammation.

Conclusion

This compound is a p38 MAPK inhibitor that showed promise in preclinical studies for the treatment of inflammatory diseases. The target validation for this compound was based on the well-established role of p38 MAPK in inflammation. While the clinical development of this compound was discontinued, the information gathered from its investigation contributes to the broader understanding of p38 MAPK inhibition as a therapeutic strategy. Further research into this class of inhibitors may yet yield effective treatments for a variety of inflammatory conditions.

References

- 1. Investigations of SCIO-469-like compounds for the inhibition of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Alternative Compounds with Cytokine-Modulating Effects

An in-depth review of scientific literature and clinical trial databases did not yield specific information on a compound designated "Scio-323" and its effects on cytokine production. The search results did not contain any data regarding a substance with this identifier, making it impossible to provide a detailed technical guide as requested.

However, the investigation did reveal information on other compounds and pathways that modulate cytokine production, which may be of interest to researchers, scientists, and drug development professionals in this field.

Several other compounds were identified that have demonstrated effects on cytokine production:

-

Splenocins A-J: These are 9-membered bis-lactones isolated from a marine-derived Streptomyces species. They have been shown to be potent inhibitors of pro-inflammatory cytokine production, with IC50 values in the nanomolar range in a mouse splenocyte cytokine assay. These compounds inhibited the production of T-helper 2 (Th2) cytokines IL-5 and IL-13, as well as the dendritic cell-associated cytokines IL-1 and TNF-α.[1]

-

EDP-323: This is an oral, selective non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L-protein.[2][3] Phase 1 clinical trial data are available, focusing on its safety, tolerability, and pharmacokinetic profile.[2][4][5] The available information does not detail its effects on cytokine production.

-

BNT323/DB-1303: This is a third-generation antibody-drug conjugate (ADC) that targets HER2.[6] It is based on a topoisomerase-1 inhibitor and is being investigated for the treatment of solid tumors.[6] Information regarding its specific effects on cytokine profiles was not found in the search results.

Key Signaling Pathways in Cytokine Production

The research also highlighted several critical signaling pathways involved in the regulation of cytokine production. Understanding these pathways is crucial for the development of novel therapeutics targeting cytokine modulation.

p38 MAP Kinase Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8] This pathway is activated by various cellular stressors and inflammatory stimuli.[8] Small molecule inhibitors of the p38 MAPK family have shown efficacy in blocking the production of these cytokines.[8]

Suppressor of Cytokine Signaling 3 (SOCS3): SOCS3 is a negative feedback inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[9] Overexpression of SOCS3 can inhibit the production of pro-inflammatory cytokines by blocking STAT3 activation and phosphorylation.[9] This mechanism plays a role in controlling inflammatory responses.[9]

Experimental Protocols

While specific protocols for "this compound" are unavailable, general methodologies for assessing cytokine production were referenced in the literature. A common approach is the use of a mouse splenocyte cytokine assay.[1] In this type of assay, splenocytes are cultured and stimulated in vitro to produce cytokines. The levels of these cytokines in the culture supernatant are then measured, often by enzyme-linked immunosorbent assay (ELISA), to assess the inhibitory or stimulatory effects of a test compound.[1]

References

- 1. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EDP-323, a First-In-Class, Once-Daily, Oral L-Protein Inhibitor for the Treatment of RSV: Results From a Phase 1 Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EDP‐323, a First‐In‐Class, Once‐Daily, Oral L‐Protein Inhibitor for the Treatment of RSV: Results From a Phase 1 Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enanta Pharmaceuticals Announces Positive Data From a Phase 1 Clinical Study of EDP-323, an Oral, L-Protein Inhibitor in Development for the Treatment of Respiratory Syncytial Virus | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 5. Enanta Pharmaceuticals Announces Positive Data From a Phase 1 Clinical Study of EDP-323, an Oral, L-Protein Inhibitor in Development for the Treatment of Respiratory Syncytial Virus | Enanta Pharmaceuticals, Inc. [ir.enanta.com]

- 6. BioNTech and DualityBio Initiate Pivotal Phase 3 Trial Of Antibody-Drug Conjugate Candidate BNT323/DB-1303 in Metastatic Breast Cancer | BioNTech [investors.biontech.de]

- 7. Translational control of NKT cell cytokine production by p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of suppressor of cytokine signaling 3 on inflammatory cytokine expression and migration and proliferation of IL-6/IFN-γ-induced vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SCIO-469 (Talmapimod) in the Inflammatory Response

A Note on Nomenclature: The initial query for "Scio-323" did not yield information on a molecule with that specific designation involved in the inflammatory response. Based on the available scientific literature, it is highly probable that this was a typographical error and the intended subject was SCIO-469 , a well-documented p38 MAPK inhibitor. This guide will, therefore, focus on the role of SCIO-469 (also known as Talmapimod) in the inflammatory response.

Executive Summary

SCIO-469 is a potent, selective, and orally bioavailable, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38α). The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are key mediators in a variety of inflammatory diseases. By inhibiting p38α, SCIO-469 effectively blocks the synthesis of these and other inflammatory mediators, and has been investigated as a potential therapeutic agent for chronic inflammatory conditions, most notably rheumatoid arthritis and multiple myeloma. While preclinical studies demonstrated promising anti-inflammatory activity, clinical trials in rheumatoid arthritis did not show significant efficacy compared to placebo. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for SCIO-469.

Data Presentation

Table 1: In Vitro Inhibitory Activity of SCIO-469

| Target | Assay Type | IC50 | Selectivity | Reference |

| p38α | Kinase Assay | 9 nM | ~10-fold vs. p38β | [1] |

| p38β | Kinase Assay | 90 nM | >2000-fold vs. a panel of 20 other kinases | [1][2] |

Table 2: Preclinical Cellular Effects of SCIO-469

| Cell Type | Stimulant | Effect Measured | Concentration of SCIO-469 | Result | Reference |

| Multiple Myeloma (MM) cells | - | Phosphorylation of p38 MAPK | 100-200 nM | Strong inhibition | [1] |

| Human whole blood | LPS | TNF-α production | Not specified | Inhibition | [1] |

| MM.1S cells | TNF-α (5 ng/ml) | p38 MAPK phosphorylation | 0-100 nM | Dose-dependent inhibition | [3] |

| U266, IM9, RPMI8226 cells | - | MAPKAPK-2 activity | 1.0 µM | Suppression | [2] |

| U266, IM9, RPMI8226 cells | - | Hsp27 phosphorylation | 0.5 µM | Inhibition | [2] |

Table 3: Phase II Clinical Trial of SCIO-469 in Rheumatoid Arthritis (Genovese et al., 2011)

| Parameter | Placebo (n=76) | SCIO-469 30 mg IR TID (n=75) | SCIO-469 60 mg IR TID (n=73) | SCIO-469 100 mg ER QD (n=78) |

| ACR20 Response at Week 12 | 24% | 26% | 33% | 23% |

| Change in C-Reactive Protein (CRP) at Week 2 | - | Decrease | Decrease | Decrease |

| Change in Erythrocyte Sedimentation Rate (ESR) at Week 2 | - | Decrease | Decrease | Decrease |

| Serious Adverse Events (SAEs) | 4% | 7% | 7% | 0% |

ACR20: American College of Rheumatology 20% improvement criteria; IR: Immediate-Release; ER: Extended-Release; TID: Three times daily; QD: Once daily. Note: The declines in CRP and ESR were transient and did not persist to Week 12. There were no significant differences in ACR20 responses between SCIO-469 and placebo at Week 12.[4]

Experimental Protocols

In Vitro p38α Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of SCIO-469 against p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

p38 peptide substrate (e.g., myelin basic protein)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

SCIO-469 (Talmapimod) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter

-

Microplate reader (for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of SCIO-469 in the kinase reaction buffer.

-

In a 96-well plate, add the p38α kinase, the p38 peptide substrate, and the SCIO-469 dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or a stop solution from a kit).

-

For Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Follow the manufacturer's protocol, which involves adding ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the SCIO-469 concentration.

Western Blot for Phospho-p38 MAPK in a Cellular Context

This protocol describes how to assess the inhibitory effect of SCIO-469 on the phosphorylation of p38 MAPK in cultured cells.[3]

Materials:

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Cell culture medium and supplements

-

Stimulant (e.g., TNF-α)

-

SCIO-469

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere or grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of SCIO-469 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a p38 MAPK activator (e.g., TNF-α) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify the band intensities using densitometry software.

TNF-α Release Assay in Human Whole Blood

This protocol is a representative method for measuring the effect of SCIO-469 on the production of a key pro-inflammatory cytokine.

Materials:

-

Fresh human whole blood from healthy donors

-

Lipopolysaccharide (LPS)

-

SCIO-469

-

RPMI 1640 medium

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Prepare serial dilutions of SCIO-469.

-

In a 96-well plate, add whole blood and the SCIO-469 dilutions.

-

Incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Stimulate the blood with LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for a longer period (e.g., 4-6 hours) at 37°C.

-

Centrifuge the plate to separate the plasma.

-

Collect the plasma supernatants.

-

Quantify the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of SCIO-469.

Visualizations

p38 MAPK Signaling Pathway and Inhibition by SCIO-469

Caption: p38 MAPK signaling pathway and the inhibitory action of SCIO-469.

Experimental Workflow for Western Blot Analysis of p38 Phosphorylation

Caption: Workflow for Western blot analysis of p38 phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Scio-323: A Review of Publicly Available Preclinical Information

Disclaimer: Detailed preclinical research findings, including comprehensive quantitative data and specific experimental protocols for Scio-323, are not extensively available in the public domain. The information presented herein is a consolidation of historical data from the early 2000s.

Introduction

This compound was developed by Scios, Inc. as a second-generation, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2][3]. The compound was designed to be a more potent successor to Scios's first-generation p38 inhibitor, SCIO-469[1]. The primary therapeutic targets for this compound included inflammatory diseases such as rheumatoid arthritis, as well as conditions like stroke and diabetes[4]. The development of this compound progressed to Phase I clinical trials in December 2002 to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers[1][4].

Mechanism of Action: p38 MAPK Inhibition

This compound functions by inhibiting the p38 MAP kinase, a key enzyme in a cellular signaling pathway that plays a crucial role in the synthesis of pro-inflammatory cytokines such as TNF-α and IL-1β. By blocking the activity of p38 kinase, this compound was intended to reduce the inflammatory cascade associated with various autoimmune and inflammatory disorders. The p38 signaling pathway is activated by cellular stress and inflammatory signals, leading to a wide range of cellular responses, including apoptosis, cell differentiation, and the production of inflammatory mediators.

Publicly Available Development Timeline

| Date | Development Milestone | Source |

| July 2002 | Scios, Inc. announces the development of this compound, a second-generation p38 kinase inhibitor. | [1] |

| December 2002 | This compound commences a Phase I, double-blind, placebo-controlled, dose-escalation clinical trial. | [1] |

| January 2003 | Scios, Inc. formally announces the initiation of the Phase I clinical trial for this compound. | [1] |

Signaling Pathway

The following diagram illustrates the general p38 MAPK signaling pathway, which is the target of this compound.

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not available in the public domain.

Quantitative Data

Comprehensive quantitative data from preclinical studies of this compound, such as in vitro potency (IC50), in vivo efficacy in animal models, and detailed pharmacokinetic and toxicology data, have not been publicly released.

Summary

This compound was a promising second-generation p38 MAPK inhibitor that entered clinical development in the early 2000s. While its mechanism of action is well-understood in the context of the p38 signaling pathway, specific data from its preclinical development are not publicly available. The information that can be gathered indicates its progression to Phase I clinical trials for inflammatory diseases, but the ultimate outcome of its development is not detailed in the available resources.

References

Scio-323: A Technical Overview of its Cellular Interaction with p38 MAP Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and binding characteristics of Scio-323, a small molecule inhibitor. The document details its primary cellular target, the associated signaling pathway, and representative methodologies for assessing its inhibitory activity.

Cellular Target Identification

This compound is identified as an inhibitor of the p38 mitogen-activated protein (MAP) kinase signaling pathway.[1][2][3][4][5] The primary cellular target of this compound is the p38α isoform , a key serine/threonine kinase involved in cellular responses to inflammatory cytokines and environmental stress.[6][7] The p38 MAPK family, which also includes p38β, p38γ, and p38δ, plays a crucial role in regulating a variety of cellular processes, including inflammation, cell cycle, and apoptosis.[8][9] Inhibition of p38α is a therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[4][7]

Binding Affinity

| Inhibitor Name | Target(s) | IC50 (nM) | Assay Conditions |

| This compound | p38 MAP Kinase | Not Publicly Available | - |

| SCIO-469 | p38α | 9 | ATP-competitive, in vitro |

| BIRB 796 (Doramapimod) | p38α | 63 (inhibits with an IC50) | Allosteric inhibitor |

| VX-745 | p38α | ~50 | Not specified |

| SB203580 | p38α/β | p38α: 50, p38β: 100 | Cell-free assays |

Signaling Pathway

This compound exerts its effect by inhibiting the p38 MAP kinase signaling cascade. This pathway is a three-tiered kinase module initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1) and cellular stressors (e.g., UV radiation, osmotic shock).[8][10][11] The activation cascade involves a MAP kinase kinase kinase (MAPKKK), which phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates p38 MAP kinase.[11] Key upstream activators of p38 are MKK3 and MKK6.[9][11] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), leading to the regulation of gene expression involved in the inflammatory response.[8]

Experimental Protocols

While a specific protocol for this compound is not available, the following sections describe representative in vitro and cell-based assays commonly used to determine the inhibitory activity of compounds against p38 MAP kinase.

In Vitro p38α Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38α kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase.

Materials:

-

Recombinant active p38α enzyme

-

p38α substrate (e.g., ATF-2 peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader (luminometer)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations. A DMSO vehicle control is run in parallel.

-

Reaction Setup:

-

Add the diluted test compound or vehicle control to the wells of the assay plate.

-

Add the p38α enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Whole-Cell p38 Phosphorylation Assay (Cell-Based Assay)

This assay measures the ability of an inhibitor to block the phosphorylation of p38 in a cellular context.

Objective: To assess the cellular potency of a test compound by measuring the inhibition of p38 phosphorylation.

Materials:

-

A suitable cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., Anisomycin, LPS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Lysis buffer

-

Primary antibody against phospho-p38 (Thr180/Tyr182)

-

Primary antibody against total p38

-

Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

-

Western blot or ELISA reagents

-

Microplate reader or imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-incubate the cells with various concentrations of the test compound or DMSO vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with a p38 activator for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Detection of p38 Phosphorylation:

-

Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-p38 and total p38.

-

In-Cell Western or ELISA: Fix and permeabilize cells in the plate and probe with antibodies against phospho-p38 and a normalization protein.

-

-

Data Analysis:

-

Quantify the signal for phospho-p38 and normalize it to the signal for total p38 or another loading control.

-

Calculate the percentage of inhibition of p38 phosphorylation for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

References

- 1. US10342786B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]

- 6. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BNT323/DB-1303 (Scio-323)

Disclaimer: The compound "Scio-323" is not found in publicly available scientific literature. Based on the nomenclature, it is highly probable that the intended compound is BNT323/DB-1303 , a third-generation antibody-drug conjugate (ADC) targeting HER2. All information, protocols, and diagrams provided herein are based on the known mechanism of BNT323/DB-1303 and general cell culture methodologies.

Introduction to BNT323/DB-1303

BNT323/DB-1303 is an investigational antibody-drug conjugate designed for targeted cancer therapy. It consists of two key components: a humanized monoclonal antibody that specifically targets the Human Epidermal Growth Factor Receptor 2 (HER2), and a potent cytotoxic payload, which is a novel topoisomerase I inhibitor.[1][2][3][4] This design allows for the selective delivery of the chemotherapy agent to tumor cells that express HER2 on their surface, aiming to enhance efficacy while minimizing systemic toxicity.[1][5]

The therapeutic strategy of BNT323/DB-1303 is particularly relevant for solid tumors with HER2 expression, including those with low HER2 expression levels, a patient population with significant unmet medical needs.[1][2][6] Preclinical and clinical studies have demonstrated its potential in various cancers, including breast, gastric, and endometrial cancer.[1][6]

Mechanism of Action

The dual-action mechanism of BNT323/DB-1303 involves both targeted binding and potent cytotoxicity.

-

Targeting HER2: The antibody component of BNT323/DB-1303 binds to the HER2 receptor on the surface of cancer cells. HER2 is a member of the ErbB family of receptor tyrosine kinases and is a well-established driver of tumor growth and progression when overexpressed.[7][8] Upon binding, the ADC-HER2 complex is internalized by the cell.

-

Payload Delivery and Action: Once inside the cell, the linker connecting the antibody and the payload is cleaved, releasing the topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress by creating transient single-strand breaks in the DNA.[9][10] The inhibitor payload stabilizes the covalent complex between topoisomerase I and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strand.[9][11] The accumulation of these stabilized complexes leads to irreversible double-strand DNA breaks during DNA replication, ultimately triggering programmed cell death, or apoptosis.[9][12]

Signaling Pathway Diagram

Caption: Mechanism of action for BNT323/DB-1303 ADC.

Application Notes for Cell Culture Experiments

Recommended Cell Lines

The selection of appropriate cell lines is critical for evaluating the efficacy and specificity of BNT323/DB-1303. It is recommended to use a panel of cell lines with varying levels of HER2 expression.

| Cell Line | Cancer Type | HER2 Expression | Notes |

| SK-BR-3 | Breast Cancer | High (+++) | Standard positive control for HER2-targeted therapies. |

| BT-474 | Breast Cancer | High (+++) | Another common HER2-positive model. |

| NCI-N87 | Gastric Cancer | High (+++) | HER2-amplified gastric cancer model. |

| MCF-7 | Breast Cancer | Low (+) | Represents the HER2-low phenotype. |

| T-47D | Breast Cancer | Low (+) | Another HER2-low breast cancer model. |

| MDA-MB-231 | Breast Cancer | Negative | Standard negative control (Triple-Negative Breast Cancer). |

Expected Cellular Outcomes

Treatment of HER2-expressing cells with BNT323/DB-1303 is expected to result in:

-

Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.

-

Induction of Apoptosis: An increase in markers of programmed cell death.

-

Inhibition of Proliferation: A halt in cell cycle progression and colony formation.

-

Specificity: Significantly lower cytotoxic effects on HER2-negative cell lines compared to HER2-positive or HER2-low lines.

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (IC50 Determination)

This protocol describes the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) of BNT323/DB-1303.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

BNT323/DB-1303 stock solution

-

Sterile 96-well flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

-

Multichannel pipette

-

Plate reader (Luminometer or Spectrophotometer)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring >95% viability.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 2X serial dilution series of BNT323/DB-1303 in complete medium. Include a vehicle-only control (0 µM).

-

Carefully remove the medium from the cell plate and add 100 µL of the appropriate drug dilution to each well. It is recommended to perform each concentration in triplicate.

-

Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability.

-

Plot the normalized viability against the log-concentration of BNT323/DB-1303.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Caption: Workflow for determining the IC50 of BNT323/DB-1303.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment using flow cytometry.

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

BNT323/DB-1303

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well) and allow them to attach overnight.

-

Treat cells with BNT323/DB-1303 at relevant concentrations (e.g., 1X and 10X the IC50 value) and a vehicle control for 48 hours.

-

-

Cell Harvesting:

-

Collect the supernatant (containing floating/dead cells) from each well.

-

Gently wash the adherent cells with PBS.

-

Trypsinize the adherent cells and combine them with their respective supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative / PI-negative (Bottom-Left Quadrant).

-

Early Apoptotic cells: Annexin V-positive / PI-negative (Bottom-Right Quadrant).

-

Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive (Top-Right Quadrant).

-

Necrotic cells: Annexin V-negative / PI-positive (Top-Left Quadrant).

-

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Data Presentation: Quantitative Summary